N-(9-phenanthryl)thiourea
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Overview
Description
N-(9-phenanthryl)thiourea is an organosulfur compound that features a phenanthrene moiety attached to a thiourea group
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as N-phenylthioureas, which are structurally characterized by a phenyl group linked to one nitrogen atom of a thiourea group .
Mode of Action
Thiourea derivatives have been shown to possess diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . The specific interactions of N-(9-phenanthryl)thiourea with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Thiourea derivatives have been found to influence a variety of biological processes, suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
A study on thiourea derivatives, namely dsa-00, dsa-02, and dsa-09, showed that these compounds exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry
Result of Action
Given the diverse biological applications of thiourea derivatives, it is likely that this compound may have a range of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
N-(9-phenanthryl)thiourea is part of the thiourea family, which has been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiourea derivatives have been shown to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial effects .
Molecular Mechanism
Thiourea derivatives are known to undergo oxidation at sulfur followed by reactions in which the sulfur moiety is involved .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing N-(9-phenanthryl)thiourea involves the condensation of 9-phenanthrylamine with thiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Thioacylation: Another method involves the reaction of 9-phenanthrylamine with carbon disulfide and an alkylating agent under basic conditions to form the thiourea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(9-phenanthryl)thiourea can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding amine and thiol. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles (amines, alcohols).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
N-(9-phenanthryl)thiourea has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial, antioxidant, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: this compound is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
N-phenylthiourea: Similar in structure but lacks the phenanthrene moiety.
N-(2-naphthyl)thiourea: Contains a naphthalene ring instead of a phenanthrene ring.
N-(4-biphenyl)thiourea: Features a biphenyl group in place of the phenanthrene group.
Uniqueness: N-(9-phenanthryl)thiourea is unique due to the presence of the phenanthrene moiety, which imparts distinct electronic and steric properties. This structural feature enhances its ability to interact with biological targets and participate in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
phenanthren-9-ylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c16-15(18)17-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H3,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVBYILFFQBEOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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